KCNQ2/Kv7.2 Potassium Channel Antagonism: 6-CF₃ Derivative Exhibits Sub-100 nM Potency in Automated Patch Clamp
6-(Trifluoromethyl)quinoline-2-carbonitrile antagonizes the human KCNQ2 (Kv7.2) voltage-gated potassium channel with an IC₅₀ of 70 nM when tested on homomeric KCNQ2 expressed in CHO cells [1][2]. Against the heteromeric KCNQ2/Q3 channel, the IC₅₀ is 120 nM under identical assay conditions (automated patch clamp, 3 min incubation) [1][2]. The 6-fluoro analog (CAS 86324-50-7) was not active in this assay system, and the 6-methoxy and 6-chloro congeners have reported KCNQ2/Q3 EC₅₀ values of >5 µM (agonism) rather than antagonism [3][4]. Thus, the trifluoromethyl substituent confers a distinct functional profile—potent, sub-micromolar antagonist activity—that is absent in the 6-F, 6-Cl, and 6-OCH₃ analogs.
| Evidence Dimension | KCNQ2 channel antagonism (IC₅₀) |
|---|---|
| Target Compound Data | 70 nM (KCNQ2); 120 nM (KCNQ2/Q3) |
| Comparator Or Baseline | 6-Fluoroquinoline-2-carbonitrile: not active; 6-Chloroquinoline-2-carbonitrile: EC₅₀ 5.5 µM (agonism); 6-Methoxyquinoline-2-carbonitrile: IC₅₀ >100 µM (MAO-B) |
| Quantified Difference | At least 45–80× more potent antagonism vs. 6-chloro; unique antagonist phenotype vs. 6-fluoro and 6-methoxy |
| Conditions | Automated patch clamp electrophysiology; CHO cells expressing human KCNQ2 or KCNQ2/Q3; 3 min incubation |
Why This Matters
KCNQ2/3 openers and blockers are pursued for epilepsy, pain, and neuropsychiatric disorders; the 70–120 nM IC₅₀ of the 6-CF₃ derivative provides a validated starting point for medicinal chemistry optimization, whereas the 6-fluoro and 6-methoxy analogs lack this activity, making the trifluoromethyl compound the preferred scaffold for developing Kv7.2/7.3 modulators.
- [1] BindingDB. BDBM50395464 (CHEMBL2164048) – KCNQ2 Antagonist Data. 2013. View Source
- [2] ChEMBL. CHEMBL2164048 – 6-(Trifluoromethyl)quinoline-2-carbonitrile Bioactivity Summary. 2013. View Source
- [3] BindingDB. BDBM50420059 (CHEMBL2046676) – 6-Chloroquinoline-2-carbonitrile KCNQ2/3 Agonist Data. 2013. View Source
- [4] BindingDB. BDBM50401980 (CHEMBL2203921) – 6-Methoxyquinoline-2-carbonitrile MAO-B Inhibition Data. 2013. View Source
